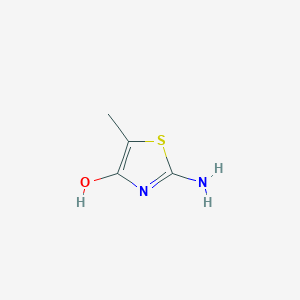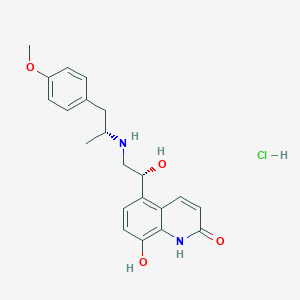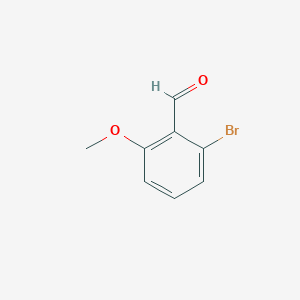
2-Bromo-6-methoxybenzaldehyde
Vue d'ensemble
Description
2-Bromo-6-methoxybenzaldehyde is a bromobenzaldehyde derivative . It is a light yellow solid .
Synthesis Analysis
The synthesis of 2-Bromo-6-methoxybenzaldehyde involves a two-step synthetic sequence using vanillin as the starting material . The multi-step synthesis was designed to replace two traditional experiments teaching electrophilic aromatic substitution and carbon–carbon bond forming chemistries with greener transformations .Molecular Structure Analysis
The molecular formula of 2-Bromo-6-methoxybenzaldehyde is C8H7BrO2 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies .Chemical Reactions Analysis
2-Bromo-6-methoxybenzaldehyde participates in various chemical reactions. For example, it is used in the Suzuki-Miyaura coupling reaction . It is also involved in Carbonylative Stille couplings, Knoevenagel condensation, and other reactions .Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-6-methoxybenzaldehyde is 215.04400 . Detailed physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved documents .Applications De Recherche Scientifique
Salvianolic Acid A Derivatives: It acts as a precursor for synthesizing salvianolic acid A, a natural polyphenolic compound with potential cardiovascular protective effects .
Antihypertensive Agents: Researchers have explored its derivatives for their antihypertensive properties. These compounds may modulate blood pressure and cardiovascular health .
Safety and Hazards
2-Bromo-6-methoxybenzaldehyde is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Mécanisme D'action
Target of Action
Similar compounds such as 6-bromo-2-hydroxy-3-methoxybenzaldehyde have been reported to inhibit ire-1α, a protein involved in the unfolded protein response pathway .
Mode of Action
Brominated benzaldehydes, in general, can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and function.
Propriétés
IUPAC Name |
2-bromo-6-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLOLSOZFHENIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339246 | |
| Record name | 2-Bromo-6-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methoxybenzaldehyde | |
CAS RN |
126712-07-0 | |
| Record name | 2-Bromo-6-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Bromo-6-methoxybenzaldehyde in the synthesis of aporphine alkaloids like oxostephanine and thailandine?
A: 2-Bromo-6-methoxybenzaldehyde serves as a crucial starting material in the total synthesis of oxostephanine and thailandine []. Its structure contributes to the formation of the aporphine alkaloid skeleton, specifically the B-ring moiety, through a series of reactions including Bischler-Napieralski cyclization, biaryl coupling, and palladium coupling [].
Q2: How does the synthetic route using 2-Bromo-6-methoxybenzaldehyde compare to other methods for synthesizing oxostephanine and thailandine?
A: The research highlights the novelty of this approach as the first total synthesis of oxostephanine and thailandine using 2-Bromo-6-methoxybenzaldehyde and 3,4-dihydroxybenzaldehyde as commercially available starting materials []. This method, utilizing trifluoroacetyl-containing scaffolds, achieved a total of 11 and 12 steps for oxostephanine and thailandine, respectively, with an overall yield of 11.7% []. Further research comparing this approach to other potential synthetic routes would be beneficial to assess its efficiency and advantages.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





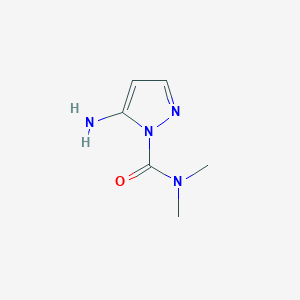
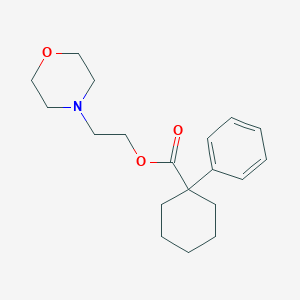
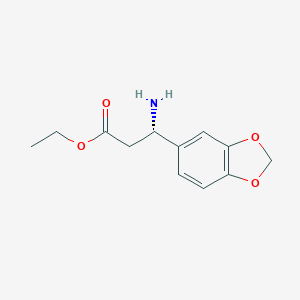
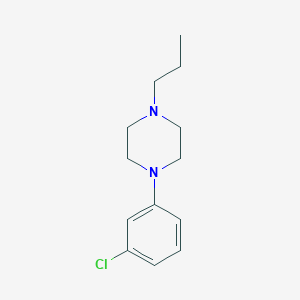

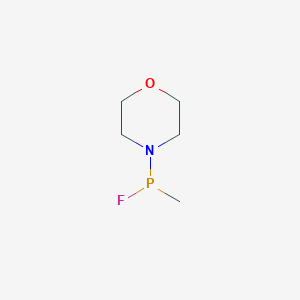
![2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B135630.png)
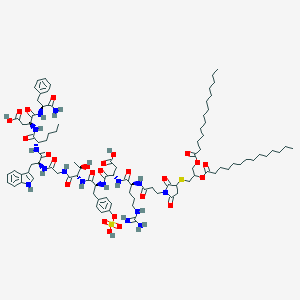
![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)
